

# Application Notes and Protocols: Cyclopropanation Using Cyclopropyldiphenylsulfonium Tetrafluoroborate

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## Compound of Interest

Compound Name: *Cyclopropyldiphenylsulfonium tetrafluoroborate*

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## Abstract

This document provides a detailed protocol for the use of **cyclopropyldiphenylsulfonium tetrafluoroborate** as a versatile reagent for cyclopropanation and related annulation reactions. This sulfonium ylide precursor is a powerful tool for the synthesis of various cyclic structures, including cyclopropyl ketones, oxaspiropentanes, and cyclobutanones, which are valuable motifs in medicinal chemistry and drug development. Detailed experimental procedures, reaction mechanisms, and a summary of representative substrate scopes and yields are presented.

## Introduction

Cyclopropane rings are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds due to their unique conformational properties and metabolic stability. The introduction of a cyclopropyl group can significantly impact the pharmacological profile of a molecule. **Cyclopropyldiphenylsulfonium tetrafluoroborate** is a stable, crystalline solid that serves as a precursor to diphenylsulfonium cyclopropylide, a reactive ylide that readily participates in cyclopropanation reactions with a variety of electrophiles. This

application note details the preparation of the reagent and its subsequent use in key synthetic transformations.

## Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

The preparation of **cyclopropyldiphenylsulfonium tetrafluoroborate** is a two-step process starting from diphenyl sulfide. The first step involves the formation of 3-chloropropyl diphenylsulfonium tetrafluoroborate, followed by an intramolecular cyclization to yield the desired product.

### Experimental Protocol: Synthesis of 3-Chloropropyl diphenylsulfonium Tetrafluoroborate

- In a flask shielded from light, a solution of diphenyl sulfide (0.50 mol) and 1-chloro-3-iodopropane (1.70 mol) in nitromethane (200 mL) is stirred at room temperature under a nitrogen atmosphere.
- Silver tetrafluoroborate (0.40 mol) is added in one portion. An initial exothermic reaction is observed, with the temperature rising to approximately 40°C before gradually returning to room temperature.
- The reaction mixture is stirred for 16 hours.
- Dichloromethane (200 mL) is added, and the mixture is filtered through a pad of Florisil to remove silver salts. The solid is washed with additional dichloromethane (100 mL).
- The combined organic filtrates are concentrated under reduced pressure until a solid begins to precipitate.
- Diethyl ether (1 L) is added to complete the precipitation of the product.
- The solid is collected by filtration, washed with diethyl ether, and dried under reduced pressure to yield 3-chloropropyl diphenylsulfonium tetrafluoroborate (87-99% yield).

## Experimental Protocol: Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate.[1]

- A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.34 mol) in dry tetrahydrofuran (THF, 500 mL) is placed in a flask under a nitrogen atmosphere.
- A 55% sodium hydride dispersion in mineral oil (0.35 mol) is added portion-wise over a period of time, maintaining the reaction at room temperature.
- The mixture is stirred at room temperature for 24 hours.
- The reaction is quenched by the addition of an aqueous solution of 48% fluoroboric acid (25 mL) and sodium tetrafluoroborate (15 g) in water (400 mL).
- Dichloromethane (300 mL) is added, and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane (2 x 100 mL).
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure until precipitation occurs.
- Addition of diethyl ether (1 L) completes the precipitation.
- The crystalline product is collected, washed with ether, and recrystallized from hot absolute ethanol to afford **cyclopropyldiphenylsulfonium tetrafluoroborate** as a white solid (75-83% yield).[1]

## Applications in Cyclopropanation and Annulation Reactions

The ylide generated *in situ* from **cyclopropyldiphenylsulfonium tetrafluoroborate** by treatment with a suitable base (e.g., potassium tert-butoxide, sodium hydride, or potassium bis(trimethylsilyl)amide) reacts with various electrophiles to afford a range of cyclic products.

## Reaction with Aldehydes and Ketones: Synthesis of Oxaspiropentanes and Cyclobutanones

The reaction with carbonyl compounds is a cornerstone application of this reagent. The initial nucleophilic attack of the cyclopropylide on the carbonyl carbon forms a betaine intermediate. This intermediate can undergo one of two competing pathways: a direct ring closure to form an oxaspiropentane (a [2+1] cycloaddition) or a ring expansion via a [3+1] cycloaddition mechanism to yield a cyclobutanone. The reaction outcome is often dependent on the substrate and reaction conditions.

- To a solution of **cyclopropyldiphenylsulfonium tetrafluoroborate** (1.1-1.5 equivalents) in a dry solvent such as THF or DMSO, a strong base (e.g., potassium tert-butoxide or KHMDS, 1.0-1.5 equivalents) is added at a low temperature (-78°C to 0°C) under an inert atmosphere.
- The resulting ylide solution is stirred for a short period.
- A solution of the aldehyde or ketone (1.0 equivalent) in the same dry solvent is added dropwise.
- The reaction is stirred at the low temperature for a specified time and then allowed to warm to room temperature.
- The reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography.

Entry	Substrate	Base	Solvent	Product(s) )	Yield (%)	Reference
1	4-Boc-piperidone	KHMDS	THF	Oxaspiro pentane derivative	-	[2]
2	Tetrahydro pyrone	KOH	DMSO	Oxaspiro pentane derivative	-	[2]
3	4-Chlorobenz aldehyde	t-BuOK	THF	Cyclobutan one derivative	80	[3]
4	2-(Trifluorom ethyl)benz aldehyde	t-BuOK	THF	Cyclobutan one derivative	85	[3]
5	2,5-Dimethoxy-4-methylbenz aldehyde	t-BuOK	THF	Cyclobutan one derivative	85	[3]
6	Benzophen one	-	-	Cyclobutan one derivative	>55	[4]

Note: Specific yields for oxaspiropentane formation were not detailed in the cited patent but the formation of the corresponding four-membered ring ketones after rearrangement is reported with good yields.

## Reaction with $\alpha,\beta$ -Unsaturated Carbonyl Compounds: Synthesis of Spiropentanes

With  $\alpha,\beta$ -unsaturated ketones, the reaction proceeds via a conjugate addition (Michael addition) of the ylide to the double bond, followed by an intramolecular cyclization to afford

spiropentane derivatives.

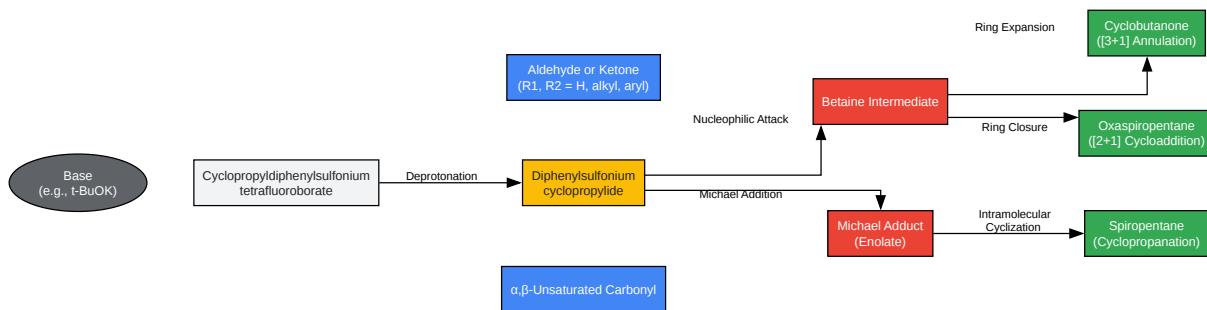
The protocol is similar to that for simple aldehydes and ketones, with the  $\alpha,\beta$ -unsaturated carbonyl compound being the electrophile.

Specific quantitative data tables for the reaction of **cyclopropyldiphenylsulfonium tetrafluoroborate** with a wide range of enones were not available in the searched literature. However, the formation of spiropentanes from  $\alpha,\beta$ -unsaturated carbonyl partners is a known transformation for the derived ylide.[1]

## Reaction Mechanisms and Stereochemistry

The versatility of the diphenylsulfonium cyclopropylide stems from its ability to act as a nucleophilic cyclopropylating agent. The key mechanistic pathways are illustrated below.

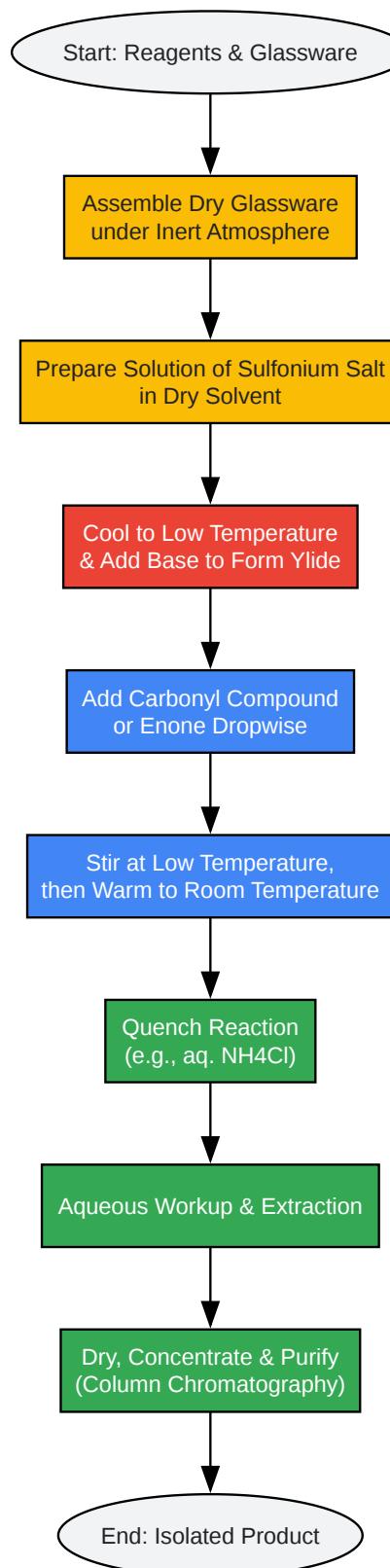
## Signaling Pathway Diagram



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Caption: Reaction pathways of diphenylsulfonium cyclopropylide.

## Experimental Workflow Diagram

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Caption: General experimental workflow for cyclopropanation.

## Conclusion

**Cyclopropyldiphenylsulfonium tetrafluoroborate** is a highly effective and versatile reagent for the synthesis of cyclopropane-containing molecules and other valuable cyclic systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors. The ability to generate complex cyclic structures from readily available starting materials underscores the importance of this methodology in modern organic synthesis and drug discovery.

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